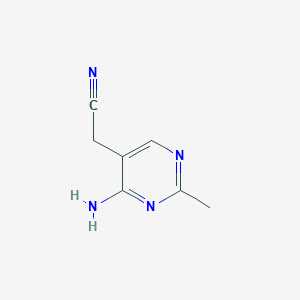
2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile is an organic compound belonging to the class of aminopyrimidines It features a pyrimidine ring substituted with an amino group at the 4-position, a methyl group at the 2-position, and an acetonitrile group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile typically involves the reaction of 2-methyl-4-amino-5-alkoxymethylpyrimidine with ammonia in the presence of a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the reaction. The starting materials, such as acrylonitrile, malononitrile, or acetonitrile, are commonly used in these processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be cost-effective and scalable, often utilizing continuous flow reactors and automated systems to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-hydroxymethyl-2-methylpyrimidine: Similar structure with a hydroxymethyl group instead of an acetonitrile group.
4-Amino-2-methyl-5-phosphomethylpyrimidine: Contains a phosphomethyl group instead of an acetonitrile group.
2-Amino-4-methylpyrimidine: Lacks the acetonitrile group, having only an amino and methyl group on the pyrimidine ring.
Uniqueness
2-(4-Amino-2-methylpyrimidin-5-yl)acetonitrile is unique due to the presence of the acetonitrile group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the acetonitrile functionality is required.
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
2-(4-amino-2-methylpyrimidin-5-yl)acetonitrile |
InChI |
InChI=1S/C7H8N4/c1-5-10-4-6(2-3-8)7(9)11-5/h4H,2H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
PIFWOOXZXJOBLF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=N1)N)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


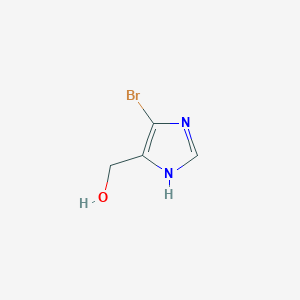

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile](/img/structure/B12968505.png)
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B12968512.png)
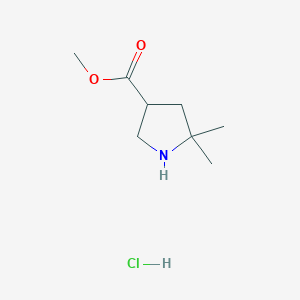

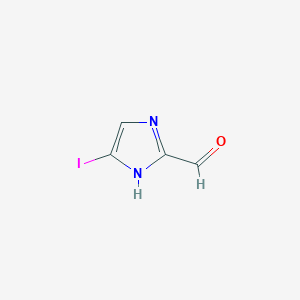

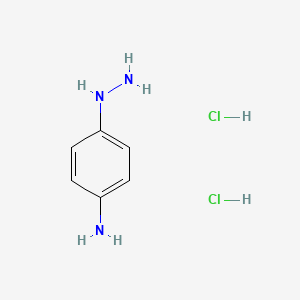

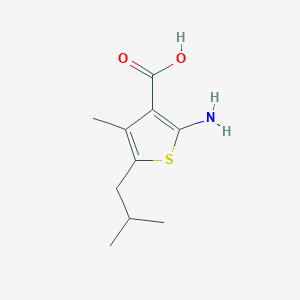

![2-(2-(2-(((Benzhydryloxy)carbonyl)amino)-6-oxo-1H-purin-7(6H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12968585.png)

